7-Tetradecyne
Overview
Description
7-Tetradecyne is a chemical compound with the molecular formula C14H26 . It has an average mass of 194.356 Da and a monoisotopic mass of 194.203445 Da .
Molecular Structure Analysis
7-Tetradecyne has a simple structure with 14 carbon atoms and 26 hydrogen atoms . It contains a total of 39 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 triple bond .Physical And Chemical Properties Analysis
7-Tetradecyne has a density of 0.8±0.1 g/cm3, a boiling point of 255.4±8.0 °C at 760 mmHg, and a flash point of 102.2±12.6 °C . It has a molar refractivity of 64.9±0.3 cm3, and a molar volume of 242.9±3.0 cm3 . It also has a polarizability of 25.7±0.5 10-24 cm3 and a surface tension of 29.7±3.0 dyne/cm .Scientific Research Applications
1. Tetracycline Degradation and Environmental Impact
Research has demonstrated that tetracycline, a class of antibiotics related to 7-tetradecyne, can undergo degradation under specific conditions. Studies like that by Liu et al. (2013) investigated the degradation of tetracycline using photo-electro-Fenton oxidation, suggesting potential applications in wastewater treatment to mitigate environmental impacts (Liu et al., 2013). Additionally, Xu and Li (2010) explored the sorption behavior of tetracycline on marine sediments, highlighting the importance of understanding its environmental fate for assessing its impact on seawater-sediment systems (Xu & Li, 2010).
2. Photocatalytic Degradation Mechanisms
The mechanisms behind the photocatalytic degradation of tetracycline, which shares structural similarities with 7-tetradecyne, have been studied. Zhu et al. (2013) examined the degradation of tetracycline in aqueous solutions using nanosized TiO2, shedding light on the photocatalytic pathways and intermediate products formed during the degradation process (Zhu et al., 2013).
3. Non-antibiotic Properties and Clinical Implications
Research has expanded beyond the antibiotic properties of tetracyclines. Sapadin and Fleischmajer (2006) explored the non-antibiotic properties of tetracycline and its analogues, such as anti-inflammatory and anti-collagenase activities, which could have potential clinical applications in treating various diseases including dermatological conditions (Sapadin & Fleischmajer, 2006).
4. Electrochemical Oxidation and Toxicity Assessment
Wang et al. (2018) evaluated the degradation pathway and intermediate toxicity of tetracycline during electrochemical oxidation, revealing insights into the risk assessment of intermediates and their toxicity. This research could guide practical applications in wastewater treatment and environmental protection (Wang et al., 2018).
properties
IUPAC Name |
tetradec-7-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNWSIIBAYUTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188716 | |
Record name | 7-Tetradecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tetradecyne | |
CAS RN |
35216-11-6 | |
Record name | 7-Tetradecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35216-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Tetradecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035216116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Tetradecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Tetradecyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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